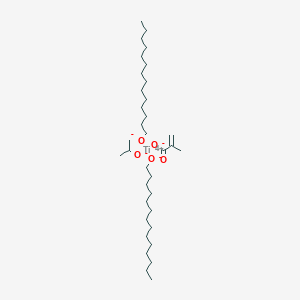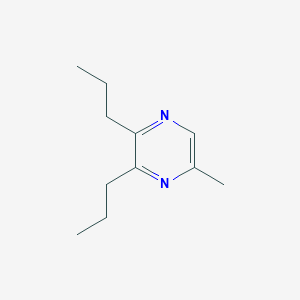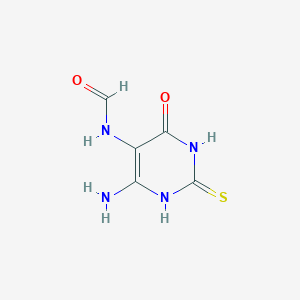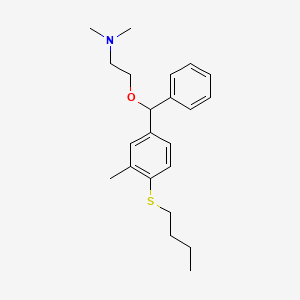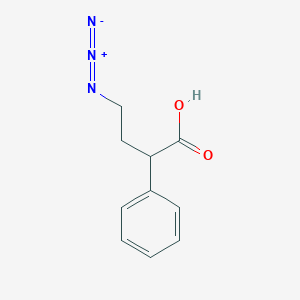
4-Azido-2-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2-phenylbutyric acid is an organic compound with the molecular formula C10H11N3O2 It is a derivative of butyric acid, where the hydrogen atom at the fourth position is replaced by an azido group (-N3) and the second position is substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-phenylbutyric acid typically involves the azidation of 2-phenylbutyric acid. One common method is the reaction of 2-phenylbutyric acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with the azido group.
Industrial Production Methods
While specific industrial production methods for 4-azido-2-phenylbutyric acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, safety measures would be crucial due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions
4-Azido-2-phenylbutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Cycloaddition: Alkynes with copper(I) catalysts.
Major Products
Substitution: Various substituted phenylbutyric acids.
Reduction: 4-amino-2-phenylbutyric acid.
Cycloaddition: Triazole derivatives.
科学研究应用
4-Azido-2-phenylbutyric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-azido-2-phenylbutyric acid depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed click reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.
相似化合物的比较
Similar Compounds
4-Azidobutyric Acid: Similar structure but lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain applications.
2-Phenylbutyric Acid: Lacks the azido group, limiting its use in bioorthogonal chemistry and cycloaddition reactions.
4-Amino-2-phenylbutyric Acid:
Uniqueness
4-Azido-2-phenylbutyric acid is unique due to the presence of both the azido and phenyl groups, which confer distinct chemical properties and reactivity. The azido group allows for versatile chemical modifications, while the phenyl group enhances hydrophobic interactions and stability in various environments.
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-azido-2-phenylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-7-6-9(10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |
InChI 键 |
BLCRMLFAIRMFNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


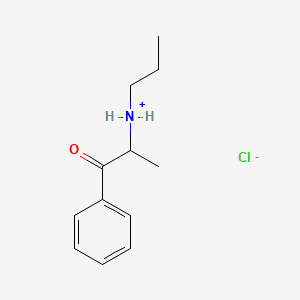
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
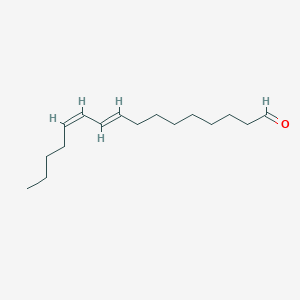
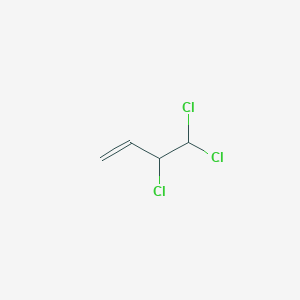
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
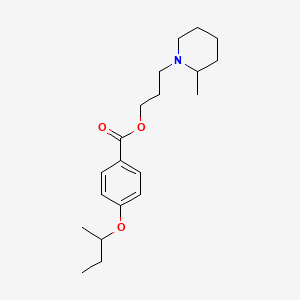
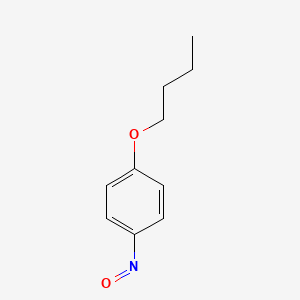
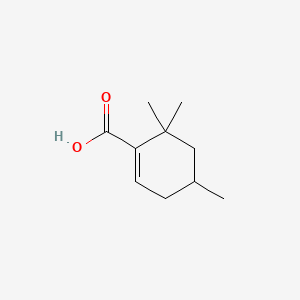
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)
